molecular formula C20H16BrNO4 B11333334 Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11333334
M. Wt: 414.2 g/mol
InChI Key: MNSASEHVRTXALQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound that features a benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzoxepin ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific benzoxepin ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

ethyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16BrNO4/c1-2-25-20(24)14-4-3-5-17(12-14)22-19(23)13-8-9-26-18-7-6-16(21)11-15(18)10-13/h3-12H,2H2,1H3,(H,22,23)

InChI Key

MNSASEHVRTXALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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